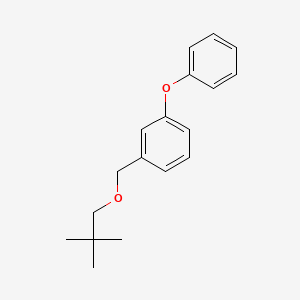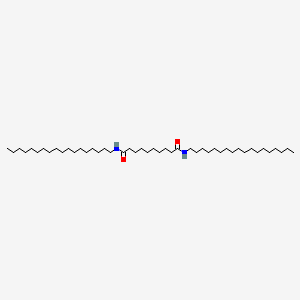
N,N'-Dioctadecylsebacamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dioctadecylsebacamide is a chemical compound with the molecular formula C46H92N2O2 and a molecular weight of 705.235 g/mol . It is also known by other names such as N,N’-dioctadecyldecanediamide and N,N’-Distearylsebacamide . This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties.
Preparation Methods
The synthesis of N,N’-Dioctadecylsebacamide typically involves the reaction between decanedioic acid (sebacic acid) and octadecanamine . The reaction conditions often include heating the reactants to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N,N’-Dioctadecylsebacamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N,N’-Dioctadecylsebacamide into its corresponding amine derivatives.
Scientific Research Applications
N,N’-Dioctadecylsebacamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-Dioctadecylsebacamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
N,N’-Dioctadecylsebacamide can be compared with other similar compounds such as:
N,N’-Dimethylformamide: Used as a solvent and reagent in organic synthesis.
N,N’-Dimethylacetamide: Similar to N,N’-Dimethylformamide, it is used in various chemical reactions.
N,N’-Dioctadecylurea: Another long-chain amide with similar physical properties but different chemical reactivity
These comparisons highlight the unique properties of N,N’-Dioctadecylsebacamide, particularly its long carbon chains and specific reactivity patterns.
Properties
CAS No. |
35081-84-6 |
|---|---|
Molecular Formula |
C46H92N2O2 |
Molecular Weight |
705.2 g/mol |
IUPAC Name |
N,N'-dioctadecyldecanediamide |
InChI |
InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-43-47-45(49)41-37-33-29-30-34-38-42-46(50)48-44-40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |
InChI Key |
YORJEABCJCAFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


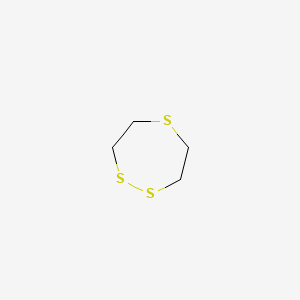
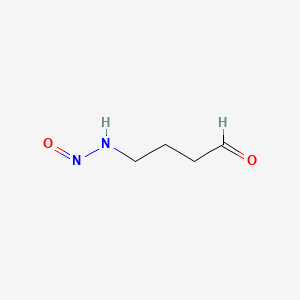


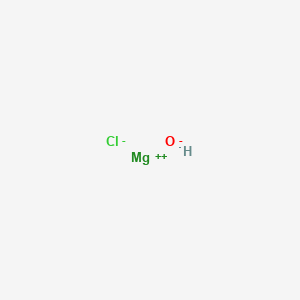
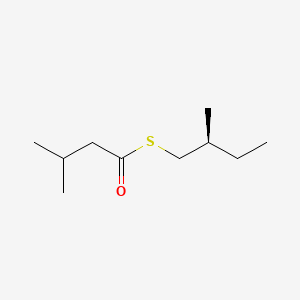
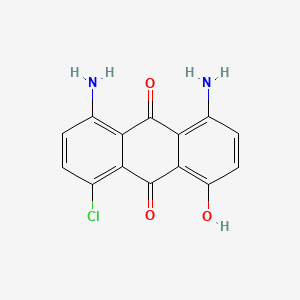
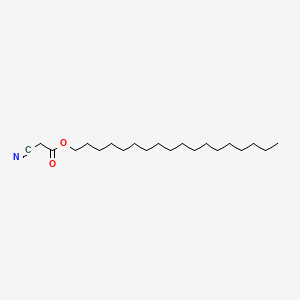
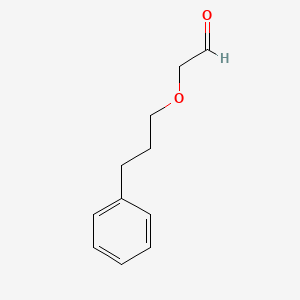
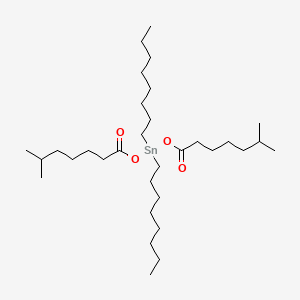

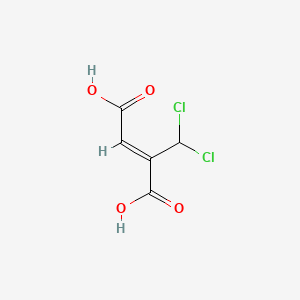
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
